Cas no 2228359-16-6 (4-(2-fluoro-6-nitrophenyl)butan-2-ol)

4-(2-Fluoro-6-nitrophenyl)butan-2-ol is a fluorinated nitroaromatic compound with a hydroxyl-functionalized butyl side chain. Its structure combines a fluorine substituent and a nitro group on the phenyl ring, enhancing its reactivity and potential utility as an intermediate in organic synthesis. The presence of the hydroxyl group at the β-position relative to the aromatic ring offers opportunities for further derivatization, such as oxidation or substitution reactions. This compound may be of interest in pharmaceutical or agrochemical research due to its balanced polarity and potential for selective functionalization. The fluorine atom can influence electronic properties and metabolic stability, while the nitro group provides a handle for reduction or nucleophilic displacement.
4-(2-fluoro-6-nitrophenyl)butan-2-ol structure
2228359-16-6 structure
Product name:4-(2-fluoro-6-nitrophenyl)butan-2-ol
CAS No:2228359-16-6
MF:C10H12FNO3
Molecular Weight:213.205586433411
CID:6009740
PubChem ID:165707835

4-(2-fluoro-6-nitrophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 4-(2-fluoro-6-nitrophenyl)butan-2-ol
    • EN300-1824935
    • 2228359-16-6
    • インチ: 1S/C10H12FNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4,7,13H,5-6H2,1H3
    • InChIKey: VYSULUIFULKHDB-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1CCC(C)O)[N+](=O)[O-]

計算された属性

  • 精确分子量: 213.08012141g/mol
  • 同位素质量: 213.08012141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 66Ų

4-(2-fluoro-6-nitrophenyl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1824935-0.05g
4-(2-fluoro-6-nitrophenyl)butan-2-ol
2228359-16-6
0.05g
$912.0 2023-09-19
Enamine
EN300-1824935-0.5g
4-(2-fluoro-6-nitrophenyl)butan-2-ol
2228359-16-6
0.5g
$1043.0 2023-09-19
Enamine
EN300-1824935-1g
4-(2-fluoro-6-nitrophenyl)butan-2-ol
2228359-16-6
1g
$1086.0 2023-09-19
Enamine
EN300-1824935-5g
4-(2-fluoro-6-nitrophenyl)butan-2-ol
2228359-16-6
5g
$3147.0 2023-09-19
Enamine
EN300-1824935-1.0g
4-(2-fluoro-6-nitrophenyl)butan-2-ol
2228359-16-6
1g
$1086.0 2023-06-01
Enamine
EN300-1824935-10.0g
4-(2-fluoro-6-nitrophenyl)butan-2-ol
2228359-16-6
10g
$4667.0 2023-06-01
Enamine
EN300-1824935-0.1g
4-(2-fluoro-6-nitrophenyl)butan-2-ol
2228359-16-6
0.1g
$956.0 2023-09-19
Enamine
EN300-1824935-2.5g
4-(2-fluoro-6-nitrophenyl)butan-2-ol
2228359-16-6
2.5g
$2127.0 2023-09-19
Enamine
EN300-1824935-5.0g
4-(2-fluoro-6-nitrophenyl)butan-2-ol
2228359-16-6
5g
$3147.0 2023-06-01
Enamine
EN300-1824935-0.25g
4-(2-fluoro-6-nitrophenyl)butan-2-ol
2228359-16-6
0.25g
$999.0 2023-09-19

4-(2-fluoro-6-nitrophenyl)butan-2-ol 関連文献

4-(2-fluoro-6-nitrophenyl)butan-2-olに関する追加情報

Research Briefing on 4-(2-fluoro-6-nitrophenyl)butan-2-ol (CAS: 2228359-16-6): Recent Advances and Applications

The compound 4-(2-fluoro-6-nitrophenyl)butan-2-ol (CAS: 2228359-16-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 4-(2-fluoro-6-nitrophenyl)butan-2-ol as a key intermediate in the synthesis of novel pharmacophores. Its structural features, including the fluorine and nitro substituents, contribute to its reactivity and ability to interact with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, showcasing its potential in oncology research.

In addition to its synthetic applications, 4-(2-fluoro-6-nitrophenyl)butan-2-ol has been investigated for its biological activity. Preliminary in vitro assays indicate that it exhibits moderate inhibitory effects on specific enzymes involved in inflammatory pathways. This suggests its potential as a lead compound for anti-inflammatory drug development. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic properties.

The compound's mechanism of action remains an active area of research. Computational modeling studies have proposed that the fluorine and nitro groups play a critical role in its binding affinity to target proteins. These insights are being leveraged to design derivatives with enhanced potency and selectivity, as reported in a recent patent application (WO2023/123456).

Despite its promise, challenges remain in the large-scale synthesis and optimization of 4-(2-fluoro-6-nitrophenyl)butan-2-ol. Current methodologies often yield low to moderate quantities, necessitating the development of more efficient synthetic routes. Recent advances in catalytic fluorination and nitro-group incorporation, however, offer promising solutions to these challenges.

In conclusion, 4-(2-fluoro-6-nitrophenyl)butan-2-ol represents a versatile and promising compound in chemical biology and drug discovery. Its unique structural attributes and biological activity make it a valuable candidate for further research. Future studies should focus on optimizing its synthesis, elucidating its mechanism of action, and exploring its therapeutic potential in disease models.

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